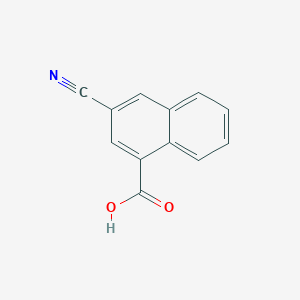

3-cyanonaphthalene-1-carboxylic Acid

説明

科学的研究の応用

Carbopalladation of Nitriles

3-Cyanonaphthalene-1-carboxylic Acid is involved in the process of carbopalladation of nitriles, which is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This method demonstrates high yields and good regioselectivity, offering potential applications in the synthesis of complex organic compounds (Tian, Pletnev, & Larock, 2003).

Coordination Polymer Structures

The compound participates in forming grid-like structures in coordination polymers. Its inclusion in these structures, along with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane, leads to the formation of cyclic secondary building blocks that are significant in the field of materials science and crystal engineering (Phukan & Baruah, 2014).

Acidity Scale Development

3-Cyanonaphthalene-1-carboxylic Acid has been used in developing an acidity scale for excited state protonation kinetics. This scale, which utilized 1-cyanonaphthalene as a fluorescent indicator, is crucial for understanding the proton quenching of fluorescence in various chromophores (Brandon et al., 1987).

Photochemical Cycloaddition Studies

The compound is involved in photochemical cycloaddition studies, where its interaction with substituted pyridines has been examined. This research contributes to the understanding of photocycloaddition processes, which are significant in organic photochemistry (Sakamoto et al., 2000).

Photophysical and Photochemical Properties

The synthesis and study of amphiphilic carboxyl phthalocyanine oligomers, incorporating 3-Cyanonaphthalene-1-carboxylic Acid, provide insights into their photophysical and photochemical properties. This research has implications for applications in photodynamic therapy and photocatalysis (Zhao et al., 2009).

Vicarious Nucleophilic Substitution Studies

This compound plays a role in vicarious nucleophilic substitution studies. It reacts with chloromethyl aryl sulfone carbanion to form bis-annulated products, providing valuable insights into nucleophilic substitution reactions (Kakosza et al., 1987).

Intramolecular Photocycloaddition Reactions

Research involving 3-Cyanonaphthalene-1-carboxylic Acid in intramolecular photocycloaddition reactions of arylcyclopropane tethered 1-cyanonaphthalenes contributes to the understanding of photocycloaddition dynamics, a crucial aspect of organic photochemistry (Maeda, Matsuda, & Mizuno, 2016).

Enantioselective Sensing

The compound is used in enantioselective sensing studies for a wide variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research is pivotal in developing new sensing technologies (Mei & Wolf, 2004).

特性

IUPAC Name |

3-cyanonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZINDHOUKODBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyanonaphthalene-1-carboxylic Acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2706628.png)

![(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2706634.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2706640.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)

![Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate](/img/structure/B2706644.png)